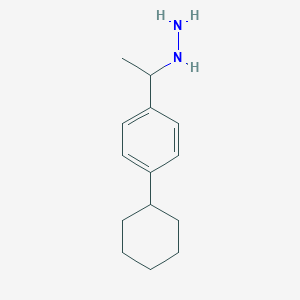![molecular formula C16H14N4OS B2408885 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034401-28-8](/img/structure/B2408885.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a bipyridine moiety and a thiophene ring connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through a coupling reaction between two pyridine derivatives.
Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bipyridine and thiophene rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the bipyridine or thiophene rings.
科学研究应用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in bioimaging or as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
作用机制
The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea would depend on its specific application. For example:
In catalysis: It may act as a ligand that stabilizes transition metal complexes, facilitating various catalytic processes.
In biological systems: It could interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
Thiourea: A compound with a similar urea linkage but different substituents.
Thiophene derivatives: Compounds with a thiophene ring that exhibit similar electronic properties.
Uniqueness
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea is unique due to the combination of the bipyridine and thiophene moieties, which confer distinct electronic and structural properties. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
1-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(20-15-4-2-8-22-15)19-10-12-5-6-14(18-9-12)13-3-1-7-17-11-13/h1-9,11H,10H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDFSLUMVVMHLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
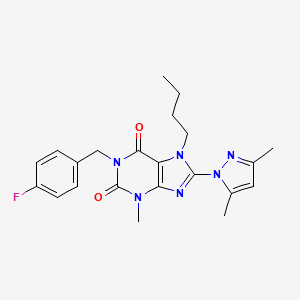
![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)
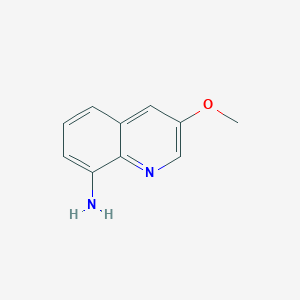
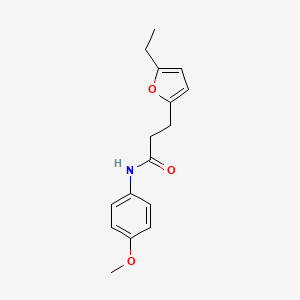
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2408810.png)
![2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B2408811.png)
![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2408814.png)
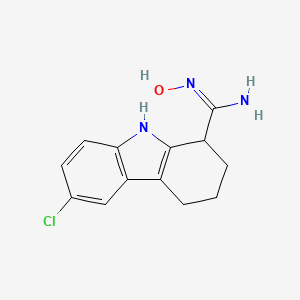
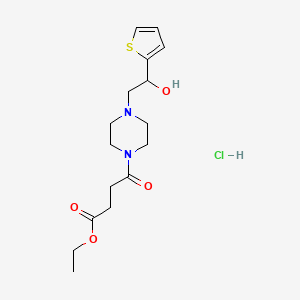
![N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408822.png)
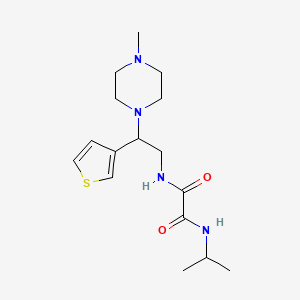
![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)
